![molecular formula C12H16NO4PS2 B12528553 Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate CAS No. 797763-25-8](/img/structure/B12528553.png)
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a complex organic compound that features a benzothiazole ring fused with a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate typically involves the reaction of 2-aminobenzenethiol with diethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(1,3-benzothiazole-2-sulfonyl)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-thio)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-yl)methyl]phosphonate
Uniqueness
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
797763-25-8 |
|---|---|
Fórmula molecular |
C12H16NO4PS2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
VASGESZALXCRBY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




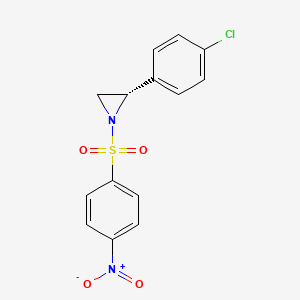
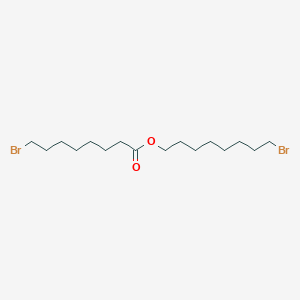


![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
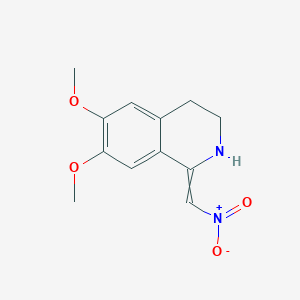
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
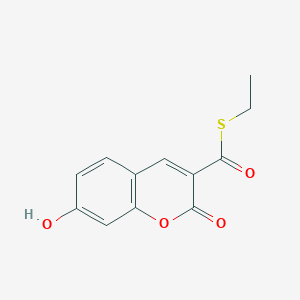
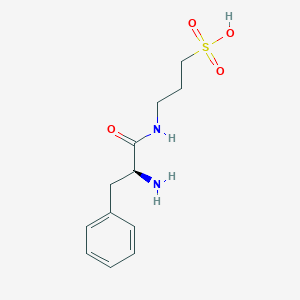
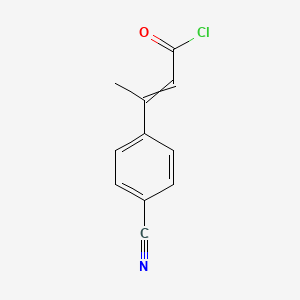
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
